molecular formula C16H13N3O2 B14800262 N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline

N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline

Cat. No.: B14800262
M. Wt: 279.29 g/mol
InChI Key: INFTUDOHISOGMZ-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 2-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Commonly used catalysts include acids like p-toluenesulfonic acid or bases like potassium carbonate. The reaction is often performed in a solvent such as toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: 2-aminoaniline derivatives.

    Substitution: Halogenated indole derivatives.

    Condensation: Complex indole-based structures.

Scientific Research Applications

N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its antimicrobial and anti-inflammatory properties.

    Material Science: Explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methyl-1H-indol-3-yl)methylene]-2-aminobenzamide
  • N-[(2-methyl-1H-indol-3-yl)methylene]-2-chloroaniline
  • N-[(2-methyl-1H-indol-3-yl)methylene]-2-bromoaniline

Uniqueness

N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline is unique due to the presence of both the nitro group and the indole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-N-(2-nitrophenyl)methanimine

InChI

InChI=1S/C16H13N3O2/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-15-8-4-5-9-16(15)19(20)21/h2-10,18H,1H3

InChI Key

INFTUDOHISOGMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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